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Compound of Interest

Compound Name: Menisdaurin

Cat. No.: B15596184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the

cyanogenic glucoside (-)-Menisdaurin and its analogues. This document includes detailed

experimental protocols for the synthesis, purification, and characterization of these compounds,

as well as methods for evaluating their biological activity, particularly their potential as anti-

hepatitis B virus (HBV) agents.

Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (-)-

Menisdaurin. The synthesis proceeds in 10 steps with a modest overall yield. The biological

activity of Menisdaurin and its analogues against HBV is also presented.
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Parameter Value Notes

Total Synthesis Steps 10
Starting from a derivative of 7-

oxanorbornanone.[1]

Overall Yield ~3%
For the complete 10-step

synthesis of (-)-Menisdaurin.[1]

Key Reaction
Nucleophilic epoxide ring-

opening

A crucial step for establishing

the stereochemistry of the

aglycone.[1]

Glycosidation Yield ~80%

The coupling of the protected

aglycone with the glucose

donor.[1]

Anti-HBV Activity (EC₅₀)
5.1 ± 0.2 µg/mL to 87.7 ± 5.8

µg/mL

For Menisdaurin and its

naturally occurring analogues

(Menisdaurins B-E, coclauril,

menisdaurilide).

Cytotoxicity (CC₅₀) >100 µM

Generally low cytotoxicity

observed for related

compounds in antiviral assays.

Experimental Protocols
The following protocols provide detailed methodologies for the key stages in the total synthesis

of (-)-Menisdaurin and the evaluation of its anti-HBV activity.

Total Synthesis of (-)-Menisdaurin
The first total synthesis of (-)-Menisdaurin was achieved from a derivative of 7-

oxanorbornanone.[1] A key strategic element of this synthesis is the regioselective and

stereoselective opening of an epoxide.[1]

Step 1-5: Synthesis of the Protected Aglycone Precursor

Detailed experimental procedures for the initial steps are based on established synthetic

methodologies for carbohydrate and alicyclic chemistry and would be detailed in the full
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publication of the synthesis. These steps typically involve protection of functional groups,

stereoselective reductions, and the introduction of the necessary carbon framework.

Step 6: Epoxidation

Dissolve the allylic alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (Ethyl acetate/Hexane

gradient) to afford the epoxide.

Step 7: Nucleophilic Epoxide Opening

Dissolve the epoxide (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

Add lithium bromide (5.0 eq) and heat the mixture to 80 °C.

Stir the reaction at 80 °C for 12 hours.

Monitor the reaction by TLC.

Cool the reaction to room temperature and add water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash chromatography (Ethyl acetate/Hexane gradient) to yield the diol.

Step 8: Introduction of the Cyano Group

Protect the newly formed secondary alcohol as a silyl ether (e.g., using TBSCl and imidazole

in DMF).

Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent such

as Dess-Martin periodinane (DMP) in DCM.

Treat the crude aldehyde with acetone cyanohydrin and a catalytic amount of a base (e.g.,

triethylamine) to form the cyanohydrin.

Protect the cyanohydrin hydroxyl group to complete the synthesis of the protected aglycone.

Step 9: Glycosidation

Dissolve the protected aglycone (1.0 eq) and the glycosyl donor (e.g., per-O-acetylated

glucopyranosyl bromide, 1.2 eq) in anhydrous DCM (0.1 M).

Add a Lewis acid promoter (e.g., silver triflate, 1.5 eq) at -78 °C under an argon atmosphere.

Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room

temperature overnight.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer and purify the residue by flash chromatography to yield the

protected glycoside. This step has been reported to proceed with a high yield of

approximately 80%.[1]

Step 10: Deprotection
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Dissolve the protected glycoside in a solution of sodium methoxide in methanol (0.5 M).

Stir the reaction at room temperature for 4 hours.

Neutralize the reaction with Amberlite IR-120 H+ resin.

Filter the resin and concentrate the filtrate under reduced pressure.

Purify the crude product by flash chromatography or recrystallization to afford (-)-

Menisdaurin.

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and polarimetry to confirm its

structure and stereochemistry as (Z,4S,6R).[2][3]

Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol describes a cell-based assay to determine the in vitro anti-HBV activity of

Menisdaurin and its analogues.

Cell Line and Culture:

Use HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV

genome.

Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-

streptomycin, and 380 µg/mL G418.

Maintain the cells at 37 °C in a humidified atmosphere with 5% CO₂.

Experimental Procedure:

Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells per well.

Incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the test compounds (Menisdaurin and its analogues) in the

culture medium. Include a positive control (e.g., Lamivudine) and a negative control

(vehicle).
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Replace the culture medium with the medium containing the test compounds.

Incubate the plates for 6 days, replacing the medium with freshly prepared compounds every

2 days.

Collect the cell culture supernatants on day 6 for the quantification of HBsAg and HBeAg.

Perform a cell viability assay (e.g., MTT assay) on the cells to determine the cytotoxicity of

the compounds.

Quantification of HBV Antigens:

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify

the levels of HBsAg and HBeAg in the culture supernatants according to the manufacturer's

instructions.

Data Analysis:

Calculate the 50% effective concentration (EC₅₀) for the inhibition of HBsAg and HBeAg

production.

Calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.

Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a

more promising therapeutic window.

Visualizations
The following diagrams illustrate the key pathways and workflows described in these

application notes.
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Caption: Total Synthesis Pathway of (-)-Menisdaurin.
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Caption: Experimental Workflow for Anti-HBV Activity Assay.
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Caption: Hypothesized Mechanism of Anti-HBV Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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